
Narcotine, (+)-
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Overview
Description
Narcotine, also known as (+)-Narcotine, is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). It is a phthalide isoquinoline alkaloid and is known for its antitussive (cough suppressant) properties. Unlike other opium alkaloids such as morphine and codeine, narcotine does not possess significant analgesic or euphoric effects, making it less prone to abuse and addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of narcotine involves several steps, starting from simple precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with homoveratrylamine to form a Schiff base, which is then reduced to the corresponding amine. This intermediate undergoes cyclization to form the isoquinoline ring system, followed by further functionalization to yield narcotine.
Industrial Production Methods
Industrial production of narcotine typically involves extraction from the opium poppy. The process includes harvesting the poppy, extracting the latex, and isolating the alkaloids through a series of solvent extractions and chromatographic techniques. The isolated narcotine is then purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Narcotine undergoes various chemical reactions, including:
Oxidation: Narcotine can be oxidized to form noscapine N-oxide.
Reduction: Reduction of narcotine can yield dihydronarcotine.
Substitution: Halogenation and nitration reactions can introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Noscapine N-oxide
Reduction: Dihydronarcotine
Substitution: Halogenated or nitrated derivatives of narcotine
Scientific Research Applications
Antitussive Activity
Narcotine has been recognized for its effectiveness as an antitussive agent. Research indicates that its derivatives exhibit significant antitussive effects comparable to other known agents. For instance, studies have shown that beta-narcotine can effectively suppress cough reflexes, making it a potential candidate for cough medications.
Antineoplastic Effects
The anticancer potential of narcotine has garnered considerable attention. Recent studies have demonstrated that narcotine can induce apoptosis in cancer cells and inhibit tumor growth in various models. Notably, it has shown promise in enhancing the sensitivity of cancer cells to chemotherapy agents, such as cisplatin, thus improving treatment outcomes for drug-resistant cancers .
- Case Study: Shen et al.
In a study by Shen et al., narcotine was found to inhibit the proliferation of cisplatin-resistant ovarian cancer cells in vitro and in vivo. The results indicated that narcotine not only reduced tumor growth but also altered the expression of apoptotic genes, suggesting its role in modulating cancer cell survival pathways .
Synthetic Methods
The synthesis of narcotine has been explored through various methodologies. One notable approach involves the condensation of cotarnine and iodomeconine, leading to a more efficient production process with higher yields compared to traditional methods .
Method | Description | Yield |
---|---|---|
Direct Condensation | Condensation of cotarnine and iodomeconine | High |
Traditional Methods | Multiple steps with lower yields | Low |
Structural Analysis
Research into the molecular structure of narcotine has revealed insights into its chemical properties and potential for further modifications. Studies have focused on its stereochemistry and how structural variations can influence its pharmacological activity.
Neurological Effects
Narcotine's interaction with neurological pathways suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter release could position it as a candidate for further research in neuropharmacology .
Antimalarial Properties
Historically, derivatives of narcotine have been investigated for their antimalarial effects, showcasing its versatility beyond traditional uses associated with opiates .
Mechanism of Action
Narcotine exerts its effects primarily through its interaction with the central nervous system. It acts on the cough center in the brainstem, reducing the urge to cough. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Noscapine: Like narcotine, noscapine is an isoquinoline alkaloid with antitussive properties. noscapine has also been studied for its potential anticancer activities.
Codeine: Codeine is another opium alkaloid with antitussive properties, but it also has significant analgesic effects and a higher potential for abuse.
Morphine: Morphine is a potent analgesic derived from opium, but it lacks the antitussive properties of narcotine and has a high potential for addiction.
Uniqueness of Narcotine
Narcotine’s uniqueness lies in its ability to suppress cough without causing significant analgesia or euphoria. This makes it a safer alternative to other opium alkaloids for use in cough suppressants.
Properties
CAS No. |
35933-64-3 |
---|---|
Molecular Formula |
C22H23NO7 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
AKNNEGZIBPJZJG-ZWKOTPCHSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Key on ui other cas no. |
6035-40-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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